(1S,3R)-3-aminocycloheptan-1-ol
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Overview
Description
(1S,3R)-3-aminocycloheptan-1-ol is an organic compound with a unique structure characterized by a seven-membered cycloheptane ring with an amino group and a hydroxyl group attached to the first and third carbon atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-aminocycloheptan-1-ol typically involves the reduction of a suitable precursor, such as a ketone or an ester, followed by the introduction of the amino group. One common method involves the reduction of cycloheptanone using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield cycloheptanol. Subsequently, the hydroxyl group can be converted to an amino group through a series of reactions, including tosylation and nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalytic hydrogenation and enzymatic methods are also explored for greener and more sustainable production processes.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-aminocycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, tosyl chloride (TsCl)
Major Products Formed
Oxidation: Cycloheptanone
Reduction: Cycloheptanamine
Substitution: Various substituted cycloheptane derivatives
Scientific Research Applications
(1S,3R)-3-aminocycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (1S,3R)-3-aminocycloheptan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards its targets. Studies have shown that it can influence cellular processes by interacting with proteins and nucleic acids, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-3-Aminocyclopentanecarboxylic acid: Another chiral compound with similar structural features but a different ring size and functional groups.
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid: A compound with a similar amino and hydroxyl group arrangement but on a five-membered ring.
Uniqueness
(1S,3R)-3-aminocycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. Its larger ring size compared to cyclopentane derivatives allows for different conformational flexibility and reactivity, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(1S,3R)-3-aminocycloheptan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-6-3-1-2-4-7(9)5-6/h6-7,9H,1-5,8H2/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQWZLUWOXOEHQ-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC(C1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H](C[C@@H](C1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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